2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol
Description
This compound is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with an amino group at position 2 and a 4-bromophenyl moiety at position 3. The phenol group at position 4 is further modified with a 3,4-dichlorobenzyl ether.
Properties
Molecular Formula |
C23H16BrCl2N3O2 |
|---|---|
Molecular Weight |
517.2 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H16BrCl2N3O2/c24-15-4-2-14(3-5-15)18-11-28-23(27)29-22(18)17-7-6-16(10-21(17)30)31-12-13-1-8-19(25)20(26)9-13/h1-11,30H,12H2,(H2,27,28,29) |
InChI Key |
HJUFZGSKZVYVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Amination: The amino group can be introduced via a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Phenol Substitution: The phenol ring can be substituted with the dichlorobenzyl group through an etherification reaction using a dichlorobenzyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, the presence of the bromophenyl and dichlorobenzyl groups suggests potential activity against certain types of cancer cells or pathogens.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The bromophenyl and dichlorobenzyl groups could facilitate binding to hydrophobic pockets in proteins, while the amino and phenol groups could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a diaryl pyrimidine scaffold with several analogues, differing primarily in substituents on the phenyl rings and ether linkages. Key structural comparisons include:
Pharmacokinetic and Toxicity Profiles
- In contrast, methoxy or allyloxy substituents (e.g., STK578755, MLS001214804) reduce LogP, favoring solubility .
- Molecular docking (AutoDock Vina) predicts that the bromophenyl and dichlorobenzyl groups occupy hydrophobic pockets in target proteins, but may also interact with off-target receptors, necessitating selectivity studies .
Biological Activity
The compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol , known by its CAS number 903193-90-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 482.8 g/mol . The structure features a pyrimidine ring substituted with an amino group and a bromophenyl moiety, along with a phenolic unit linked via an ether bond to a dichlorobenzyl group.
| Property | Value |
|---|---|
| CAS Number | 903193-90-8 |
| Molecular Formula | C23H17BrClN3O2 |
| Molecular Weight | 482.8 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Research has indicated that compounds structurally similar to this pyrimidine derivative exhibit significant antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives possess effective antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, it may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease . The inhibition of AChE can enhance cholinergic transmission in the brain, potentially improving cognitive function.
Case Studies
- Antibacterial Screening : In a comparative study evaluating various pyrimidine derivatives, this compound demonstrated moderate antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these activities were found to be significantly lower than those of conventional antibiotics, suggesting potential as a new therapeutic agent .
- Urease Inhibition : Another study focused on urease inhibitors revealed that derivatives similar to this compound showed strong inhibitory activity against urease, with IC50 values indicating high potency compared to existing urease inhibitors . This suggests potential applications in treating conditions like urease-related infections.
The biological activity of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol may be attributed to its ability to interact with specific biological targets:
- Interaction with Enzymes : The presence of the amino and hydroxyl groups allows for hydrogen bonding with enzyme active sites, potentially leading to competitive inhibition.
- Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate that the compound has a significant binding affinity, which could enhance its bioavailability and efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
